molecular formula C13H18N4O3 B6420156 tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 2301850-00-8

tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B6420156
CAS No.: 2301850-00-8
M. Wt: 278.31 g/mol
InChI Key: ONLACNMHEFZVOR-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 1-methyl-1H-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps, starting from readily available precursors

    Formation of 1,2,4-Oxadiazole Ring: This step often involves the reaction of a hydrazide with a nitrile under acidic or basic conditions to form the oxadiazole ring.

    Introduction of Pyrrole Moiety: The pyrrole ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids or esters.

    Attachment of tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyrrole rings, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl

Properties

IUPAC Name

tert-butyl N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-13(2,3)19-12(18)14-8-10-15-11(16-20-10)9-6-5-7-17(9)4/h5-7H,8H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLACNMHEFZVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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